
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is a complex organic compound known for its unique structure and properties. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon, and is characterized by its multiple double bonds and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the selective reduction of decyne to form an octadecyl bromide, which is then cyclized with cyclohexene to form a cyclopentyl compound. This compound undergoes olefin metathesis in the presence of a metal catalyst, such as palladium, to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes and signaling pathways, leading to effects such as reduced cholesterol synthesis, enhanced immune response, and inhibition of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with similar structural features but lacking hydroxyl groups.
2,6,10,15,19,23-Hexamethyltetracosane:
1,6,10,14,18,22-Tetracosahexaen-3-ol: A similar compound with hydroxyl groups at different positions.
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is unique due to its combination of multiple double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
63438-42-6 |
|---|---|
Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol |
InChI |
InChI=1S/C30H54O2/c1-25(2)15-11-17-27(5)19-13-23-29(7,31)21-9-10-22-30(8,32)24-14-20-28(6)18-12-16-26(3)4/h15-16,19-20,31-32H,9-14,17-18,21-24H2,1-8H3 |
InChI Key |
UJLSKUQXMLFRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(CCCCC(C)(CCC=C(C)CCC=C(C)C)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


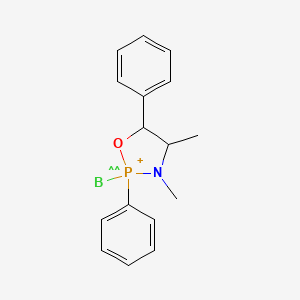
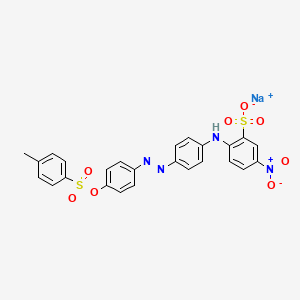
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
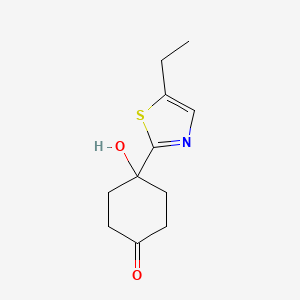
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
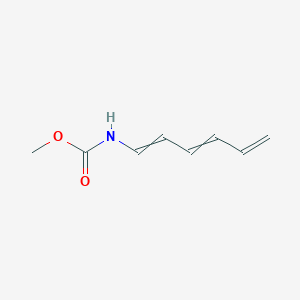
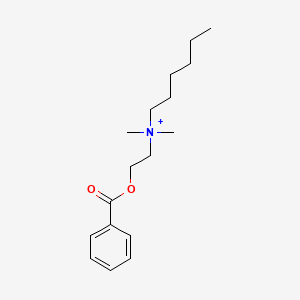
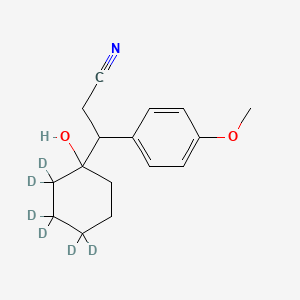
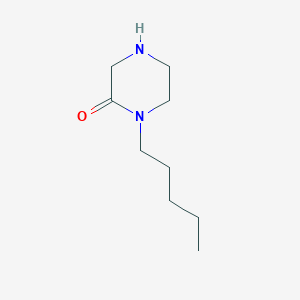
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
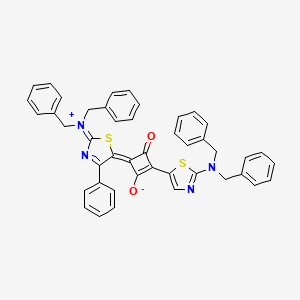
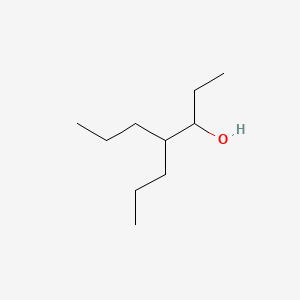
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
